molecular formula C12H4Cl6 B1222757 2,3,3',4,4',5-Hexachlorobiphenyl CAS No. 38380-08-4

2,3,3',4,4',5-Hexachlorobiphenyl

Cat. No. B1222757
CAS RN: 38380-08-4
M. Wt: 360.9 g/mol
InChI Key: LCXMEXLGMKFLQO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of chlorinated biphenyls often involves direct chlorination or coupling reactions, where specific conditions are tailored to achieve the desired chlorination pattern on the biphenyl structure. For compounds similar in structure, such as 2,3,3',4,4',5-Hexachlorobiphenyl, methodologies might include Negishi cross-coupling, which has been utilized for the synthesis of complex organometallic compounds (Speck, Schaarschmidt, & Lang, 2012)(Speck et al., 2012).

Molecular Structure Analysis

The molecular structure of chlorinated biphenyls is characterized by the biphenyl core and the positions of chlorine atoms, which influence the physical and chemical properties of the compound. Techniques such as X-ray crystallography provide detailed insights into the molecular conformation, including bond lengths, angles, and the overall geometry of the molecule, contributing to our understanding of its reactivity and interactions (Dhakal, Parkin, & Lehmler, 2019)(Dhakal et al., 2019).

Chemical Reactions and Properties

The chemical behavior of 2,3,3',4,4',5-Hexachlorobiphenyl, including its reactivity and stability, is significantly influenced by the presence and position of chlorine atoms. These compounds undergo various reactions such as oxidative degradation, photochemical reactions, and metabolic transformation, which are crucial for understanding their environmental fate and biological impact (Ariyoshi, Oguri, Koga, Yoshimura, & Funae, 1995)(Ariyoshi et al., 1995).

Scientific Research Applications

Environmental Impact and Degradation

Polychlorinated biphenyls (PCBs) like 2,3,3',4,4',5-hexachlorobiphenyl have been extensively studied for their environmental persistence and toxicity. The induction of aberrant mitosis by PCBs highlights their potential for causing chromosomal disturbances in cells. Research conducted on V79 Chinese hamster cells demonstrated that certain PCB congeners, including pentachlorobiphenyl, which is structurally similar to hexachlorobiphenyl, can induce abnormal chromosomal arrangements, suggesting a possible mechanism for PCB-induced genotoxicity. This activity was found to be more pronounced with ortho-chlorine substitutions and was influenced by the expression of cytochrome P450 enzymes in the cells. Additionally, there was evidence of synergistic activity with other environmental contaminants, which underscores the complex risks associated with PCB exposure in the environment (Jensen et al., 2000).

Bioremediation Efforts

The degradation of toxic PCBs, including those with configurations similar to 2,3,3',4,4',5-hexachlorobiphenyl, by microorganisms, is a critical area of research for environmental remediation. A study on the white-rot fungus Phlebia brevispora demonstrated its capability to degrade various PCB congeners, transforming them into less harmful metabolites. This bioremediation approach is particularly significant for addressing the persistence of PCBs in the environment and mitigating their toxic effects (Kamei et al., 2006).

Advanced Degradation Techniques

Exploring effective methods for the dechlorination and degradation of PCBs is crucial for environmental cleanup efforts. The sodium dispersion method has been investigated for its efficacy in dechlorinating various PCB congeners, including hexachlorobiphenyl. This method involves low-temperature reactions that result in the stepwise removal of chlorine atoms, offering a potential strategy for detoxifying PCB-contaminated sites. Understanding the reaction pathways and products of such dechlorination processes is essential for developing efficient and environmentally friendly PCB degradation technologies (Noma et al., 2007).

Safety And Hazards


  • Toxicity : PCBs are considered toxic and have adverse effects on human health, including carcinogenicity, developmental toxicity, and endocrine disruption.

  • Environmental Impact : PCBs bioaccumulate in the food chain and pose risks to aquatic ecosystems.

  • Regulation : PCBs are banned or restricted in many countries due to their harmful effects.


Future Directions


  • Remediation : Continued efforts are needed for PCB cleanup and remediation of contaminated sites.

  • Alternatives : Research focuses on developing safer alternatives to replace PCBs in industrial applications.


properties

IUPAC Name

1,2,3,4-tetrachloro-5-(3,4-dichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Cl6/c13-7-2-1-5(3-8(7)14)6-4-9(15)11(17)12(18)10(6)16/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCXMEXLGMKFLQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Cl6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0052706
Record name 2,3,3',4,4',5-Hexachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0052706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,3',4,4',5-Hexachlorobiphenyl

CAS RN

38380-08-4
Record name PCB 156
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38380-08-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,3',4,4',5-Hexachlorobiphenyl
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,3',4,4',5-Hexachlorobiphenyl
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,3',4,4',5-Hexachlorobiphenyl
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Record name 2,3,3',4,4',5-HEXACHLOROBIPHENYL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
903
Citations
M Sandvik, J Beyer, A Goksøyr, K Hylland, E Egaas… - Biomarkers, 1997 - Taylor & Francis
Interactive effects of a mixed pollutant exposure on biomarker responses were studied in European flounder (Platichthys flesus L.). The model chemicals, benzo[a]pyrene (BaP, 2.5 mg …
Number of citations: 53 www.tandfonline.com
J Beyer, M Sandvik, JU Skare, E Egaas, K Hylland… - Biomarkers, 1997 - Taylor & Francis
Responses in flounder (Platichthys flesus) towards benzo [a]pyrene (BaP), 2,3,3′,4,4′,5-hexachlorobiphenyl (PCB-156), and cadmium (Cd) were investigated in time-course and dose…
Number of citations: 105 www.tandfonline.com
AP Van Birgelen, KM Fase, J van der Kolk… - Environmental …, 1996 - ehp.niehs.nih.gov
We studied the effect of polychlorinated biphenyls (PCBs) on hepatic porphyrin accumulation in female Sprague-Dawley rats by feeding them diets containing 2,3,7,8-tetrachlorodibenzo…
Number of citations: 76 ehp.niehs.nih.gov
Q Shan, N Chen, W Liu, F Qu, A Chen - Environmental Pollution, 2020 - Elsevier
Previous inávitro studies have indicated that 2,3,3′,4,4′,5-hexachlorobiphenyl (PCB 156) may be a new contributor to metabolic disruption and may further cause the occurrence of …
Number of citations: 4 www.sciencedirect.com
N Chen, Q Shan, Y Qi, W Liu, X Tan, J Gu - Chemosphere, 2020 - Elsevier
Backgrounds Polychlorinated biphenyls are persistent environmental pollutants associated with the onset of non-alcoholic fatty liver disease in humans, but there is limited information …
Number of citations: 14 www.sciencedirect.com
A Vanbirgelen, J Vanderkolk, KM Fase, I Bol… - Toxicology and applied …, 1994 - Elsevier
Interactive effects on toxicity and biochemical parameters were studied between 2,3,3′4,4′5-hexachlorobiphenyl (PCB 156) and 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) in a 13-…
Number of citations: 61 www.sciencedirect.com
APJM van Birgelen, DG Ross, MJ Devito… - Toxicological …, 1996 - academic.oup.com
The distribution of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) and 2,2′,4,4′,5,5′-hexachlorobiphenyl (PCB 153) was studied in female B6C3F1 mice. Single doses of TCDD alone (…
Number of citations: 38 academic.oup.com
J De Jongh, M Devito, R Nieboer, L Birnbaum… - … and Applied Toxicology, 1995 - Elsevier
Induction of Cytochrome P450 Isoeuzymes after Toxicokinetic Interactions between 2,3,7,8-Tetrachlorodibenzo-p-dioxin anti 2,2′,4,4′,5,5′-Hexachlorobiphenyl in the Liver of the …
Number of citations: 37 www.sciencedirect.com
SA van der Plas, M Haag-Grönlund, G Scheu… - Toxicology and applied …, 1999 - Elsevier
The hepatic tumor-promoting activity of a mixture of polyhalogenated aromatic hydrocarbons (PHAHs) was studied in a medium term two-stage initiation/promotion bioassay in female …
Number of citations: 22 www.sciencedirect.com
M Haag-Grönlund, Y Kato, R Fransson-Steen… - Toxicology and applied …, 1997 - Elsevier
The tumor promoting activity of 2,3,3′,4,4′,5-hexachlorobiphenyl (PCB 156) was studied in an initiation/promotion bioassay in female Sprague–Dawley rats initiated withN-…
Number of citations: 15 www.sciencedirect.com

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